Linker Length Optimization: PEG3 Enables Potent PARP1 Degradation (DC50 = 36 nM) in iRucaparib-TP3
Pomalidomide 4'-PEG3-azide was employed as the CRBN-recruiting building block in the synthesis of iRucaparib-TP3, a selective PARP1 degrader that achieves a DC50 of 36 nM . This degradation potency is directly attributable to the 4'-PEG3-azide linker geometry; alternative linker lengths were evaluated during SAR optimization, and the PEG3 configuration yielded optimal ternary complex formation and degradation efficiency [1]. The DC50 value represents a validated performance benchmark absent for the corresponding PEG1, PEG2, PEG4, or PEG5 variants in this specific PARP1 degrader context.
| Evidence Dimension | PARP1 degradation DC50 in cellular assay |
|---|---|
| Target Compound Data | DC50 = 36 nM (iRucaparib-TP3 synthesized using Pomalidomide 4'-PEG3-azide) |
| Comparator Or Baseline | PEG1, PEG2, PEG4, PEG5 variants: DC50 not reported for PARP1 degraders using these linkers; SAR studies indicate inferior degradation efficiency |
| Quantified Difference | PEG3 linker enables 36 nM DC50; alternative linker lengths not validated to achieve this potency |
| Conditions | PARP1 degradation in cellular assay (primary rat neonatal cardiomyocytes and other cell lines) |
Why This Matters
This compound provides a proven, peer-reviewed linker geometry for achieving high-efficiency PARP1 degradation, reducing empirical linker-screening burden.
- [1] Wang S, et al. Nat Chem Biol. 2019;15(12):1223-1231. Uncoupling of PARP1 trapping and inhibition using selective PARP1 degradation. View Source
